![molecular formula C20H20N2O4S2 B2357146 5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide CAS No. 946369-68-2](/img/structure/B2357146.png)

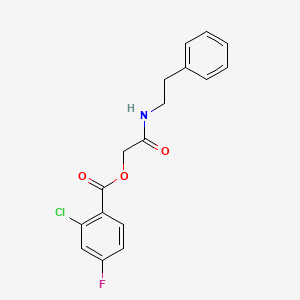

5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

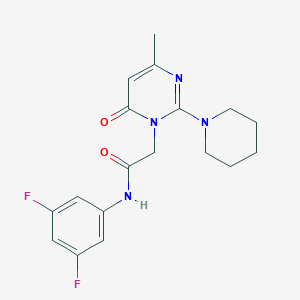

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiophene ring, a five-membered ring with one sulfur atom, is a key structural component . The tetrahydroquinoline ring is another important structural feature, and the furoyl group contributes to the compound’s reactivity.Scientific Research Applications

Vasodilatory and Antihypertensive Applications

Research on aromatic sulfonamides, including isoquinolinesulfonamide derivatives, has shown significant vasodilatory action. These compounds have been evaluated for their potential in increasing arterial blood flow, which suggests applications in cardiovascular research and therapy. For example, certain derivatives were found to be equipotent to diltiazem, a clinically used cardiovascular drug, highlighting their potential in antihypertensive treatments (Morikawa, Sone, & Asano, 1989).

Catalytic Applications in Biofuel Production

Sulfonated graphene oxide has been investigated for its superior catalytic performance in the production of biofuels from 5-(hydroxymethyl)-2-furfural. This highlights the potential of sulfonamide derivatives in enhancing the catalytic efficiency of materials for sustainable energy solutions (Antunes et al., 2014).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic analogues of natural products using reactions like the Pummerer reaction highlights the versatility of sulfonamide derivatives in synthesizing complex heterocyclic structures. These methodologies offer pathways to synthesize isoquinoline derivatives that could mimic the biological activities of natural lignans (Sarkar, Panda, & Basak, 2003).

Cytotoxicity Studies for Cancer Research

Sulfonamide derivatives have also been evaluated for their cytotoxicity against various cancer cell lines, indicating their potential utility in cancer research and therapy. For instance, aminomethylselenopheno[3,2-b]thiophene sulfonamides showed cytotoxicity against several cancer cell lines, suggesting their use in developing novel anticancer agents (Arsenyan, Rubina, & Domracheva, 2016).

Properties

IUPAC Name |

5-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-2-16-9-10-19(27-16)28(24,25)21-15-8-7-14-5-3-11-22(17(14)13-15)20(23)18-6-4-12-26-18/h4,6-10,12-13,21H,2-3,5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETXMFGKBHLAQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)

![3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2357068.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)

![2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2357075.png)

![(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2357078.png)

![3-[[(2S)-1-(Dimethylamino)-1-oxopropan-2-yl]-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2357080.png)

![N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2357083.png)